What is the chemical structure of 1-(4-phenoxy-2-butyn-1-yl)piperidine
What is the chemical structure of 1-(4-phenoxy-2-butyn-1-yl)piperidine
An In-depth Technical Guide to 1-(4-phenoxy-2-butyn-1-yl)piperidine
Abstract
This technical guide provides a comprehensive scientific overview of 1-(4-phenoxy-2-butyn-1-yl)piperidine, a molecule incorporating the pharmaceutically significant piperidine scaffold with a phenoxy-butynyl moiety. This document is intended for researchers, medicinal chemists, and drug development professionals. It elucidates the compound's chemical structure, proposes a robust synthetic pathway grounded in established organic reactions, details methods for structural verification, and discusses its potential applications based on analogous structures. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, representing a privileged scaffold found in numerous natural alkaloids and approved pharmaceuticals.[1][2] Its six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize interactions with biological targets.[3] The compound 1-(4-phenoxy-2-butyn-1-yl)piperidine combines this established piperidine moiety with a linker containing both a rigid alkyne and a flexible phenoxy ether, suggesting its potential as a novel building block or a candidate for biological screening programs. The propargylamine core (a nitrogen atom attached to a propargyl group) is a key feature, known for its utility in constructing more complex molecular architectures.
Molecular Structure and Inferred Properties
The structure of 1-(4-phenoxy-2-butyn-1-yl)piperidine is defined by the covalent linkage of a piperidine ring, via its nitrogen atom, to a 4-phenoxy-2-butynyl chain.
-
Chemical Formula: C₁₅H₁₉NO
-
Molecular Weight: 229.32 g/mol
-
Key Features:
-
Piperidine Ring: A saturated secondary amine heterocycle, typically existing in a stable chair conformation.[2]
-
Phenoxy Group: An aromatic phenyl ring linked through an ether bond, providing a site for potential π-stacking interactions.
-
Butynyl Linker: A four-carbon chain featuring a C≡C triple bond. This alkyne group introduces linearity and rigidity into the molecule, which can be critical for specific receptor binding.
-
Synthesis and Mechanistic Rationale
The synthesis of 1-(4-phenoxy-2-butyn-1-yl)piperidine is most effectively achieved via a two-step process: the formation of a key intermediate, 3-phenoxy-1-propyne, followed by a copper-catalyzed Mannich reaction. This approach is modular, reliable, and grounded in fundamental organic chemistry principles.
Synthetic Workflow Overview
The overall synthetic strategy is designed for efficiency, beginning with commercially available starting materials and proceeding through a key intermediate to the final product.
Caption: High-level workflow for the synthesis of 1-(4-phenoxy-2-butyn-1-yl)piperidine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenoxy-1-propyne (Intermediate)
This step utilizes the Williamson ether synthesis, a classic and robust method for forming ethers.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: The base deprotonates the acidic hydroxyl group of phenol to form the more nucleophilic phenoxide ion, which is essential for the subsequent reaction.
-
-
Alkylation: Add propargyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-phenoxy-1-propyne.
Protocol 2: Synthesis of 1-(4-phenoxy-2-butyn-1-yl)piperidine
This final step is an A³-coupling (Aldehyde-Alkyne-Amine), a type of Mannich reaction, which efficiently constructs the target propargylamine.[4][5]
-
Reagent Preparation: In a sealed reaction vessel, dissolve 3-phenoxy-1-propyne (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl, ~5 mol%).
-
Causality: The copper catalyst is crucial for activating the terminal alkyne's C-H bond, facilitating its addition to the electrophilic iminium ion intermediate.[6]
-
-
Amine and Aldehyde Addition: Add piperidine (1.2 eq) followed by an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Mechanism Insight: The piperidine and formaldehyde first react in situ to form a highly electrophilic Eschenmoser-like iminium ion. The activated alkyne then attacks this ion to form the C-C bond, yielding the final product.[5]
-
-
Reaction: Heat the mixture to 60-70°C for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, cool the reaction and dilute it with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent streaking) to yield the final product.
Structural Verification and Data
To ensure the integrity of the synthesized compound, a combination of spectroscopic methods is required. This constitutes a self-validating system where data from multiple independent techniques must converge to confirm the structure.
Characterization Workflow
Caption: Standard workflow for the purification and characterization of the final product.
Expected Spectroscopic Data
The following table summarizes the key signals anticipated from NMR and Mass Spectrometry analyses, which would collectively confirm the identity of 1-(4-phenoxy-2-butyn-1-yl)piperidine.
| Technique | Expected Observations | Rationale for Confirmation |
| ¹H NMR | Signals in the aromatic region (~6.9-7.3 ppm). A singlet for the methylene protons next to the oxygen (-O-CH₂ -C≡). A singlet for the methylene protons next to the nitrogen (-C≡C-CH₂ -N). Multiple signals for the non-equivalent piperidine ring protons. | Confirms the presence of all key fragments (phenoxy, piperidine) and their connectivity. The specific chemical shifts and splitting patterns of the methylene groups are diagnostic. |
| ¹³C NMR | Aromatic carbon signals (~115-160 ppm). Two distinct signals for the alkyne carbons (~80-90 ppm). Signals for the two methylene carbons and the piperidine ring carbons. | Confirms the carbon skeleton, including the critical C≡C bond. The number of distinct signals should match the 15 carbons in the molecule. |
| HRMS (ESI+) | A prominent ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. | Provides an unambiguous determination of the molecular formula (C₁₅H₁₉NO), confirming the elemental composition. |
Potential Applications in Drug Discovery
While 1-(4-phenoxy-2-butyn-1-yl)piperidine is not a widely studied compound itself, its structural components are featured in molecules with significant biological activity.
-
Neurological Targets: The piperidine scaffold is central to many CNS-active drugs. The overall structure bears some resemblance to ligands for muscarinic and sigma receptors, making it a candidate for screening against neurological targets.
-
Enzyme Inhibition: A structurally related compound, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine, was identified as a novel inhibitor of the p53 transcription factor.[7] This finding strongly suggests that the phenoxy-butynyl-amine framework has the potential to modulate protein-protein interactions or enzyme activity, making it a valuable lead for cancer research and cell biology.
-
Synthetic Building Block: The terminal alkyne in the intermediate, 3-phenoxy-1-propyne, or the secondary amine in a precursor could be used in "click chemistry" reactions (e.g., CuAAC) or other coupling reactions to build larger, more complex molecules for high-throughput screening libraries.
Conclusion
1-(4-phenoxy-2-butyn-1-yl)piperidine is a synthetically accessible molecule that merges the privileged piperidine heterocycle with a functionalized alkyne linker. The detailed synthetic protocols provided herein are robust and based on well-understood reaction mechanisms, ensuring high reproducibility. Its structural similarity to known bioactive compounds, particularly in the field of enzyme inhibition, marks it as a molecule of interest for further investigation and as a valuable building block for the development of novel therapeutic agents.
References
-
Moghaddam, F. M., Ayati, S. E., Hosseini, S. H., & Pourjavad, A. (2015). Gold Immobilized Onto the Poly(ionic liquid) Functionalized Magnetic Nanoparticle: A Robust Magnetically Recoverable Catalyst for the Synthesis of Propargylamine in water. RSC Advances, 5(59), 47867-47875. [Link]
-
Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PLoS ONE, 9(10), e110034. [Link]
-
Chemspace. (n.d.). 1-(4-benzylpiperidin-1-yl)-2-(2-methylphenoxy)propan-1-one. Retrieved from [Link]
-
Wang, M., et al. (2012). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 10(38), 7758-7767. [Link]
-
Scholars Research Library. (n.d.). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Retrieved from [Link]
-
Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Molecules, 26(11), 3154. [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Li, H., et al. (2012). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta Pharmacologica Sinica, 33(5), 665-673. [Link]
-
Cannaert, A., et al. (2021). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. Journal of Analytical Toxicology, 45(2), 134-140. [Link]
-
Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7624. [Link]
-
Manjula, J., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-10. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2018). Molecules, 23(11), 2993. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. (n.d.). Drug Testing and Analysis. [Link]
-
Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(10), 7146-7164. [Link]
-
Squeo, B. M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]
-
Guedes, I. A., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(45), 29199-29210. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. research.unipd.it [research.unipd.it]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PMC [pmc.ncbi.nlm.nih.gov]
